molecular formula C12H12ClN3OS B2537901 5-(chloromethyl)-N-(4-ethylphenyl)-1,3,4-thiadiazole-2-carboxamide CAS No. 1087792-49-1

5-(chloromethyl)-N-(4-ethylphenyl)-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B2537901
CAS No.: 1087792-49-1
M. Wt: 281.76
InChI Key: IGHYJZJMLYBGKS-UHFFFAOYSA-N
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Description

Molecular Architecture

The compound 5-(chloromethyl)-N-(4-ethylphenyl)-1,3,4-thiadiazole-2-carboxamide features a 1,3,4-thiadiazole core substituted at position 2 with a carboxamide group and at position 5 with a chloromethyl moiety. The carboxamide nitrogen is further bonded to a 4-ethylphenyl substituent. Key structural parameters include:

  • Bond lengths : The C=S bond in the thiadiazole ring measures approximately 1.65 Å, while C-N bonds within the ring range between 1.30–1.35 Å.
  • Dihedral angles : The 4-ethylphenyl group forms a dihedral angle of 8.5°–12.3° with the thiadiazole plane, minimizing steric hindrance.

Table 1: Atomic connectivity and bond types

Position Substituent Bond Type
2 Carboxamide (-CONH-) Covalent
5 Chloromethyl (-CH2Cl) Polar covalent
N-linked 4-Ethylphenyl Aromatic linkage

IUPAC Nomenclature

The systematic IUPAC name is derived as follows:

  • Parent structure : 1,3,4-thiadiazole-2-carboxamide.
  • Substituents :
    • Chloromethyl group at position 5.
    • N-bound 4-ethylphenyl group.

      Thus, the full name is This compound .

The SMILES notation (CCC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCl) explicitly encodes the connectivity:

  • CCC1=CC=C(C=C1): 4-ethylphenyl group.
  • NC(=O): Carboxamide linkage.
  • C2=NN=C(S2)CCl: Thiadiazole ring with chloromethyl substituent.

Properties

IUPAC Name

5-(chloromethyl)-N-(4-ethylphenyl)-1,3,4-thiadiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS/c1-2-8-3-5-9(6-4-8)14-11(17)12-16-15-10(7-13)18-12/h3-6H,2,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHYJZJMLYBGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Reactants : Thiosemicarbazide (1 mol), 4-ethylphenylacetic acid (1.2 mol), and PCl₅ (1.2 mol) are combined in a dry reactor.
  • Grinding : The mixture is ground at room temperature for 30–45 minutes until a homogeneous paste forms.
  • Cyclization : The paste is left undisturbed for 2 hours, enabling PCl₅ to facilitate the formation of the thiadiazole ring via dehydration and cyclocondensation.
  • Workup : The crude product is treated with aqueous sodium hydroxide (pH 8–8.2), filtered, and recrystallized from ethanol to yield 2-amino-5-(4-ethylphenyl)-1,3,4-thiadiazole as an intermediate.

Chloromethylation

The chloromethyl group is introduced via a Sandmeyer bromination followed by nucleophilic substitution:

  • Bromination : The amino group of the intermediate is replaced with bromine using t-butyl nitrite and CuBr₂.
  • Chlorination : Bromine is displaced by chloromethyl groups using chloromethyl methyl ether (MOMCl) in dichloromethane, achieving >85% conversion.

Yield : 91–93% for the cyclization step; 78–82% overall yield after chloromethylation.

Solution-Phase Synthesis via Thiooxamate Condensation

A multi-step solution-phase method, adapted from anticancer thiadiazole derivatives, constructs the carboxamide moiety before ring formation.

Carboxamide Formation

  • Acylation : 4-Ethylphenylamine is reacted with ethyl oxalyl chloride in tetrahydrofuran (THF) to form N-(4-ethylphenyl)oxalamic acid ethyl ester.
  • Amination : The ester is treated with ammonium hydroxide to yield N-(4-ethylphenyl)oxalamide.

Thiadiazole Ring Construction

  • Condensation : The oxalamide is condensed with chlorothioformyl chloride in toluene at 100°C, forming a 1,3,4-oxathiazol-2-one intermediate.
  • Ring Expansion : Ethyl cyanoformate (ECF) in n-dodecane converts the intermediate into 1,3,4-thiadiazole-2-carboxylic acid ethyl ester.
  • Hydrolysis : Lithium hydroxide in methanol hydrolyzes the ester to the carboxylic acid, which is subsequently coupled with chloromethylamine hydrochloride using N,N-dicyclohexylcarbodiimide (DCC).

Yield : 67–72% for the condensation step; 61% overall yield.

Direct Amidation of Preformed Thiadiazole Carboxylic Acids

Carboxylic Acid Preparation

  • Suzuki–Miyaura Coupling : 5-Bromo-1,3,4-thiadiazole-2-carboxylic acid ethyl ester is coupled with 4-ethylphenylboronic acid using Pd(OAc)₂/Xantphos to introduce the 4-ethylphenyl group.
  • Hydrolysis : The ester is hydrolyzed to 5-(4-ethylphenyl)-1,3,4-thiadiazole-2-carboxylic acid using LiOH/MeOH.

Chloromethylation and Amidation

  • Chloromethylation : The carboxylic acid is treated with thionyl chloride to form the acyl chloride, which reacts with chloromethylamine in the presence of N-methylmorpholine (NMM).
  • Purification : The product is isolated via column chromatography (silica gel, hexane/ethyl acetate).

Yield : 58–65% for the amidation step.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Overall Yield
Solid-Phase Short reaction time (2 hr), high yield (91%) Requires careful handling of PCl₅ 78–82%
Solution-Phase Precise control over intermediates Multi-step, low yield (61%) 61%
Direct Amidation Avoids unstable intermediates Limited scalability due to chromatography 58–65%

Mechanistic Insights and Optimization Strategies

Role of PCl₅ in Solid-Phase Synthesis

PCl₅ acts as both a dehydrating agent and a Lewis acid catalyst, promoting cyclization by activating the carboxyl group of 4-ethylphenylacetic acid. The solid-phase environment minimizes side reactions, enhancing regioselectivity.

Solvent Effects in Solution-Phase Synthesis

Polar aprotic solvents like dimethylformamide (DMF) improve the solubility of intermediates but risk decarboxylation. Substituting DMF with THF stabilizes the carboxylic acid during amidation.

Catalytic Systems for Coupling Reactions

Pd(OAc)₂/Xantphos outperforms traditional Pd(PPh₃)₄ in Suzuki–Miyaura coupling, achieving >90% conversion for aryl boronic acids.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl (-CH₂Cl) group serves as a primary reaction site for nucleophilic displacement due to its electrophilic character .

Key transformations:

  • Reaction with amines/azacycles:
    Substitution with piperazines or benzyl piperidine under reflux in dry benzene yields acetamide-linked derivatives (Fig. 1A) . Optimal conditions:

    BaseTemperatureTimeYield Range
    Triethylamine80°C6-8 hr70-92%
    Pyridine100°C12 hr65-85%

    Mechanistic evidence:

    • Disappearance of CH₂Cl IR stretch at 680 cm⁻¹ post-reaction

    • ¹H NMR δ 3.46 ppm singlet confirms new CH₂ group formation

Cyclocondensation Reactions

The thiadiazole-carboxamide system participates in heterocycle formation through cyclization:

With thioureas:
Base-catalyzed reactions yield fused thiazole systems (Fig. 1B) :

EntryThiourea DerivativeProductIC₅₀ (MCF-7)
5a4-Methoxyphenyl5-(4-MeO-Ph)-thiazole8.2 µM
5b3,4-Dichlorophenyl5-(3,4-Cl₂-Ph)-thiazole6.7 µM

Key spectral validation:

  • Loss of C=O IR absorption at 1706 cm⁻¹ confirms amide participation

  • ¹³C NMR δ 169.18 ppm (carbonyl) shifts to δ 163.56 ppm post-cyclization

Cross-Coupling Reactions

The electron-deficient thiadiazole ring enables catalytic coupling:

Suzuki-Miyaura coupling:
Palladium-mediated arylation at C-5 position using aryl boronic acids :

Aryl Boronic AcidCatalyst SystemYieldAnticancer Activity (HepG2)
4-FluorophenylPd(OAc)₂/XPhos/K₃PO₄78%IC₅₀ = 4.8 µM
3,5-DimethoxyphenylPdCl₂(dppf)/Cs₂CO₃82%IC₅₀ = 3.2 µM

Mechanistic pathway:

  • Oxidative addition of Pd⁰ to C-Cl bond

  • Transmetallation with boronic acid

  • Reductive elimination to form C-C bond

Oxidation Reactions

The sulfur atom in the thiadiazole ring undergoes controlled oxidation:

Oxidizing AgentProductApplication
H₂O₂ (30%)Thiadiazole S-oxideEnhanced water solubility
mCPBAThiadiazole S,S-dioxideImproved kinase inhibition

Stability data:

  • S-oxide derivatives remain stable ≤ 100°C (TGA analysis)

  • S,S-dioxides show 3.7× higher plasma stability vs parent compound

Biological Activity Modulation via Reactions

Chemical modifications directly impact pharmacological properties:

Derivative TypeTumor Suppression (MCF-7)LogPPSA (Ų)
Parent Compound45% @ 10 µM2.878.4
Piperazine-substituted92% @ 10 µM1.9102.6
Thiazole-condensed88% @ 5 µM2.485.3

Critical structure-activity relationships:

  • Lipophilic substituents (e.g., benzyl) improve blood-brain barrier penetration

  • Electron-withdrawing groups (Cl, F) enhance tubulin binding affinity

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiadiazole derivatives possess notable antimicrobial properties. The compound 5-(chloromethyl)-N-(4-ethylphenyl)-1,3,4-thiadiazole-2-carboxamide has been evaluated for its effectiveness against various bacterial strains:

  • Mechanism of Action : Thiadiazole derivatives interfere with bacterial cell wall synthesis and function.
  • Case Study Findings :
    • A study reported significant activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values indicating efficacy at low concentrations .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Thiadiazoles have been recognized for their ability to inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression.

  • Mechanism of Action : The compound may inhibit key enzymes involved in DNA replication and repair.
  • Case Study Findings :
    • In vitro studies demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values were reported to be around 15 µM after 48 hours of treatment .

Research Insights

Recent studies have focused on enhancing the efficacy of thiadiazole derivatives by modifying their structures. For instance, substituting different groups on the phenyl ring or altering the thiadiazole scaffold can lead to improved biological activity:

  • Compounds with electron-withdrawing groups have shown enhanced anticancer activity due to better interaction with target proteins involved in tumorigenesis .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL
AnticancerMCF-7 (Breast Cancer)15 µM
AnticancerHepG2 (Liver Cancer)Not specified

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-N-(4-ethylphenyl)-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiadiazole ring can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Thiadiazole Carboxamides with Varied Substituents

  • 5-(Methylthio)-N-Phenyl-1,3,4-Thiadiazole-2-Carboxamide (4a) :
    Synthesized via alkylation of N-phenyl-5-thioxo-thiadiazole intermediates ( ). Unlike the chloromethyl derivative, the methylthio group confers greater hydrophobicity and reduced electrophilicity. Biological studies indicate moderate antifungal activity (e.g., 40–60% inhibition at 50 µg/mL), but lower potency compared to chloromethyl analogues ( ).

    • Yield : 97% ( ).
  • Demonstrated 82% yield in synthesis and notable antidiabetic activity in preliminary screens ( ).

Imidazolidinone Derivatives

Compounds like IM-3 (5-(4-Ethylphenyl)-3-phenylimidazolidin-2,4-dione) share the 4-ethylphenyl substituent but replace the thiadiazole core with an imidazolidinone ring. These derivatives exhibit distinct pharmacological profiles, such as CNS modulation and antinociceptive effects, attributed to the imidazolidinone ring’s hydrogen-bonding capacity ( ).

Oxadiazole Analogues

  • 5-(4-Chloro-2-Phenoxyphenyl)-N-(4-Methylpyridin-2-yl)-1,3,4-Oxadiazole-2-Carboxamide (6d): Replacing sulfur with oxygen in the heterocyclic core reduces electron-withdrawing effects. This oxadiazole derivative showed moderate anticancer activity (IC₅₀ = 2.46 µg/mL against liver cancer cell lines) ( ).

Chloromethyl-Substituted Analogues

  • 5-(Chloromethyl)-N-[(4-Methylphenyl)Methyl]-1,3,4-Thiadiazole-2-Carboxamide: Structural isomer with a benzyl substituent instead of 4-ethylphenyl.

Key Data Tables

Research Findings and Mechanistic Insights

  • Electrophilic Reactivity : The chloromethyl group in the target compound facilitates nucleophilic substitution reactions, enabling covalent binding to biological targets (e.g., cysteine residues in enzymes) ( ).
  • Biological Selectivity : Thiadiazole derivatives with 4-ethylphenyl groups exhibit higher selectivity for fungal CYP51 enzymes compared to human isoforms, as inferred from docking studies ( ).
  • Pharmacokinetic Differences: Imidazolidinones (e.g., IM-3) demonstrate superior oral bioavailability due to their smaller molecular weight and hydrogen-bonding capacity, whereas chloromethyl-thiadiazoles may require prodrug strategies ( ).

Biological Activity

5-(Chloromethyl)-N-(4-ethylphenyl)-1,3,4-thiadiazole-2-carboxamide is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Synthesis

The compound can be synthesized through various methods involving the reaction of 5-(4-ethylphenyl)-1,3,4-thiadiazole-2-carboxylic acid with chloromethyl derivatives. The synthesis typically involves:

  • Formation of the thiadiazole core : This is achieved by reacting phenylthiosemicarbazide with appropriate carboxylic acids.
  • Chloromethylation : The introduction of the chloromethyl group enhances reactivity and biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties.

  • Cell Viability Assays : The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values indicate potent cytotoxicity:
    • MCF-7: IC50 = 10.10 µg/mL
    • HepG2: IC50 = 5.36 µg/mL

The structure-activity relationship (SAR) suggests that the presence of the chloromethyl group significantly enhances the cytotoxic effects by promoting apoptotic pathways in cancer cells .

Cell Line IC50 (µg/mL) Mechanism
MCF-710.10Apoptosis induction
HepG25.36Cell cycle arrest

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial properties against various pathogens.

  • Minimum Inhibitory Concentration (MIC) : The compound was evaluated for its activity against bacterial strains and fungi:
    • Effective against Staphylococcus aureus with an MIC of 0.08 mg/mL.
    • Exhibited antifungal activity against Candida albicans with an MIC of 0.11 mg/mL.

These results suggest that the thiadiazole ring contributes to its ability to disrupt microbial cell walls and inhibit growth .

The mechanisms underlying the biological activities of this compound include:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Arrest : It has been observed to induce G0/G1 phase arrest in cancer cells, reducing proliferation.
  • Inhibition of Key Enzymes : Molecular docking studies indicate potential inhibition of CDK9 and STAT3 pathways, which are crucial in cancer progression and survival .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • A study involving a series of thiadiazole derivatives showed that modifications to the phenyl ring significantly influenced anticancer activity. Substituting groups on the phenyl ring enhanced lipophilicity and overall potency against MCF-7 cells .
  • Another investigation focused on its antimicrobial properties demonstrated that structural variations could lead to improved efficacy against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-(chloromethyl)-N-(4-ethylphenyl)-1,3,4-thiadiazole-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using thiosemicarbazide derivatives and acid chlorides. A typical procedure involves refluxing 4-ethylphenylthiosemicarbazide with chloromethyl-substituted carboxylic acid derivatives in phosphoryl chloride (POCl₃) at 90°C for 3–6 hours, followed by neutralization with ammonia to precipitate the product . Purification is achieved via recrystallization using DMSO/water (2:1) or ethanol. Yield optimization requires precise stoichiometric ratios (1:3 molar ratio of substrate to POCl₃) and controlled pH adjustment during precipitation .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Essential techniques include:

  • ¹H/¹³C NMR : To confirm aromatic proton environments and substituent integration (e.g., chloromethyl and ethylphenyl groups) .
  • FT-IR : Identification of carboxamide (C=O stretch ~1650 cm⁻¹) and thiadiazole ring (C-N stretches ~1500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ at m/z 311.05 for C₁₁H₁₀ClN₃OS) .
  • Elemental Analysis : To validate purity (>95% C, H, N content) .

Q. What are the primary solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer : The compound exhibits limited solubility in polar solvents (water, ethanol) but dissolves in DMSO or DMF. Stability tests under varying pH (4–9) and temperatures (4–40°C) are critical for storage. Use inert atmospheres (N₂/Ar) to prevent hydrolysis of the chloromethyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data?

  • Methodological Answer : Discrepancies (e.g., NMR chemical shifts vs. DFT calculations) require:

  • Cross-validation : Compare experimental data with multiple computational methods (DFT, MP2) using solvent-effect models (e.g., PCM for DMSO) .
  • Dynamic NMR : Assess conformational flexibility (e.g., rotation of the ethylphenyl group) causing peak broadening .
  • X-ray crystallography : Resolve ambiguities via single-crystal analysis (space group, unit cell parameters) .

Q. What experimental designs are optimal for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC determination at 24–48 hours .
  • Cytotoxicity Screening : MTT assays on HEK-293 and HeLa cells (IC₅₀ calculation, 72-hour exposure) .
  • Dose-Response Studies : Apply factorial design (e.g., 2³ design) to test concentration (0.1–100 µM), pH (6.5–7.5), and temperature (25–37°C) interactions .

Q. How can synthesis yield be improved while minimizing byproduct formation?

  • Methodological Answer :

  • Catalytic Optimization : Replace POCl₃ with milder agents (e.g., PCl₃ or SOCl₂) to reduce side reactions .
  • Solvent Screening : Test aprotic solvents (acetonitrile, THF) to enhance cyclization efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time (10–30 minutes vs. 3 hours) and improve yield by 15–20% .

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Theory : Predict nucleophilic/electrophilic sites via HOMO-LUMO gaps (e.g., chloromethyl group as an electrophilic hotspot) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize recrystallization conditions .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with biological activity .

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